N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine
Description
N¹-(2-Aminoethyl)-N²-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine (molecular formula: C₁₀H₂₅N₅; average mass: 215.345 g/mol) is a branched polyamine featuring a piperazine ring and multiple primary/secondary amine groups . It is synthesized via catalytic hydrogenation of nitrile precursors followed by epoxide functionalization, yielding derivatives like C12-200 for lipid nanoparticle formulations . Key applications include:
Properties
CAS No. |
31295-50-8 |
|---|---|
Molecular Formula |
C12H30N6 |
Molecular Weight |
258.41 g/mol |
IUPAC Name |
N'-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N6/c13-1-2-14-3-4-15-5-6-16-7-10-18-11-8-17-9-12-18/h14-17H,1-13H2 |
InChI Key |
DSHUAPQCIFCKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine derivatives. One common method includes the stepwise addition of ethylenediamine to piperazine under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of substituted amine derivatives.
Scientific Research Applications
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby inhibiting their activity. This makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Polyamine Derivatives in Corrosion Inhibition
Table 1: Comparison with Linear Polyamines
Key Differences :
Copper-Chelating Anti-Inflammatory Agents
Table 2: Comparison of Copper Chelators
Key Differences :
Ionizable Lipids in Nanoparticle Delivery Systems
Table 3: Comparison of Lipid Components
Key Differences :
Table 4: Toxicity and Regulatory Data
Key Differences :
- The target compound’s lower acute toxicity (LD₅₀ >500 mg/kg) makes it preferable for biomedical applications over more corrosive polyamines like PEHA .
Biological Activity
N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine, commonly referred to as a derivative of piperazine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : N~1~-{2-[4-(2-aminoethyl)-1-piperazinyl]ethyl}-1,2-ethanediamine
- Molecular Formula : CHN
- Molecular Weight : 215.34 g/mol
- CAS Number : 31295-54-2
- Physical State : Liquid at room temperature
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which may influence mood and anxiety levels.
- Dopamine Receptors : Modulation of dopamine pathways can have implications for psychotropic effects and the treatment of disorders like schizophrenia.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Immune Modulation : A study demonstrated that nanoparticles incorporating this compound effectively activated antigen-presenting cells, enhancing anti-tumor immunity in vivo. This suggests a role in cancer immunotherapy by improving the immune response against tumors .
Neuropharmacological Effects
Research indicates that the compound may have neuroprotective properties:
- Cognitive Enhancement : It has been implicated in enhancing cognitive functions through modulation of neurotransmitter systems. Its effects on memory and learning are subjects of ongoing investigation.
Case Studies and Experimental Findings
Safety and Toxicology
The compound is classified under hazardous materials due to its potential toxicity. Safety data sheets indicate precautionary measures necessary when handling this chemical:
- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and full-face shields. Respiratory protection (e.g., NIOSH-approved P95 masks) is required for aerosol-prone procedures .
- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to aquatic toxicity risks .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer:
- Chromatography: Use flash column chromatography with a gradient elution system (e.g., CH2Cl2/MeOH/NH4OH) for purification. Monitor purity via TLC (Rf ~0.3–0.5) .
- Spectroscopy: Confirm structural integrity using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 2.65–2.78 ppm for ethyleneamine protons) and HRMS (e.g., [M+H]<sup>+</sup> at m/z 1138 for C70H146N5O5 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
